molecular formula C15H23N3O3S B2488297 1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea CAS No. 1234811-82-5

1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea

Cat. No.: B2488297
CAS No.: 1234811-82-5
M. Wt: 325.43
InChI Key: FUWVZSVSWPEZHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea is a versatile chemical compound widely used in scientific research. It exhibits high perplexity due to its complex molecular structure, allowing for diverse applications in various fields including drug discovery and organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea typically involves the reaction of benzyl isocyanate with a piperidine derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reaction is usually carried out at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of high-pressure reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-methyl-4-piperidone: A piperidine derivative used in the preparation of analgesic compounds.

    1-Benzyl-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea: Known for its versatility and complex molecular structure.

Uniqueness

This compound stands out due to its unique combination of a benzyl group, a piperidine ring, and a urea moiety. This structure allows for diverse chemical reactivity and a wide range of applications in scientific research.

Properties

IUPAC Name

1-benzyl-3-[(1-methylsulfonylpiperidin-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-22(20,21)18-9-7-14(8-10-18)12-17-15(19)16-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWVZSVSWPEZHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)CNC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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